molecular formula C13H7Cl2N3OS2 B2419828 2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 476643-19-3

2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2419828
CAS No.: 476643-19-3
M. Wt: 356.24
InChI Key: KWIGDSHPGJTAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that incorporates a thiazole ring, a pyridine ring, and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Final Coupling and Amidation: The final step involves the coupling of the thiazole-pyridine intermediate with the thiophene ring, followed by amidation to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atoms or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

    Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,4-disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Pyridine derivatives: Compounds with pyridine rings are known for their diverse biological activities and are used in various therapeutic applications.

    Thiophene derivatives: These compounds are explored for their electronic properties and potential use in organic electronics.

Uniqueness

2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,5-dichloro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3OS2/c14-10-4-8(11(15)21-10)12(19)18-13-17-9(6-20-13)7-2-1-3-16-5-7/h1-6H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIGDSHPGJTAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.